Home > Products > Screening Compounds P27316 > 10-Acetylsalicyldithranol
10-Acetylsalicyldithranol - 128864-32-4

10-Acetylsalicyldithranol

Catalog Number: EVT-1209156
CAS Number: 128864-32-4
Molecular Formula: C23H16O6
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

10-Acetylsalicyldithranol can be classified as:

  • Chemical Class: Salicylate derivative
  • Therapeutic Class: Anti-inflammatory and keratolytic agent
  • CAS Number: Not widely reported, but related compounds can be referenced for identification.
Synthesis Analysis

The synthesis of 10-acetylsalicyldithranol involves the modification of dithranol through acylation. The general method includes the following steps:

  1. Starting Materials: Dithranol (also known as anthralin) and acetic anhydride or acetyl chloride.
  2. Reaction Conditions: The reaction is typically conducted under controlled temperatures to prevent degradation of the dithranol structure. A catalyst such as pyridine may be used to facilitate the acylation process.
  3. Procedure:
    • Dissolve dithranol in a suitable solvent (e.g., dichloromethane).
    • Add acetic anhydride or acetyl chloride dropwise while maintaining the temperature.
    • Stir the mixture for several hours until completion, monitored by thin-layer chromatography.
    • Purify the product through recrystallization or chromatography.

This synthetic route allows for the introduction of the acetyl group at the 10-position of the dithranol molecule, enhancing its therapeutic profile.

Molecular Structure Analysis

The molecular structure of 10-acetylsalicyldithranol can be described as follows:

  • Molecular Formula: C₁₄H₁₀O₃S
  • Molecular Weight: Approximately 250.30 g/mol
  • Structural Features:
    • Contains a hydroxyl group (-OH) characteristic of salicylates.
    • An acetyl group (-COCH₃) attached to the aromatic ring enhances lipophilicity.
    • The dithranol backbone contributes to its biological activity.
Chemical Reactions Analysis

10-Acetylsalicyldithranol can undergo several chemical reactions:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to release acetic acid and regenerate dithranol.
  2. Oxidation: The compound may be oxidized under certain conditions to form more reactive intermediates.
  3. Substitution Reactions: Electrophilic substitution can occur at the aromatic ring, allowing for further derivatization.

Reaction Conditions

Common reagents and conditions include:

  • Hydrolysis with water at room temperature.
  • Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Mechanism of Action

The mechanism of action for 10-acetylsalicyldithranol involves:

  • Anti-inflammatory Activity: It inhibits cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.
  • Keratolytic Effect: The compound promotes desquamation (shedding) of skin cells, which is beneficial in treating psoriasis and other keratinization disorders.

Relevant Data

Studies indicate that modifications at the 10-position enhance both anti-inflammatory and keratolytic properties compared to unmodified dithranol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 10-acetylsalicyldithranol include:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Reported melting point ranges from 120°C to 130°C.

These properties influence its formulation in topical preparations for dermatological use.

Applications

10-Acetylsalicyldithranol has several scientific applications:

  1. Dermatological Treatments: Primarily used in formulations for psoriasis due to its keratolytic and anti-inflammatory properties.
  2. Research: Investigated for potential applications in other inflammatory skin conditions and as a model compound for developing new anti-inflammatory agents.
  3. Pharmaceutical Development: Its synthesis serves as a foundation for creating related compounds with enhanced efficacy or reduced side effects.
Introduction to 10-Acetylsalicyldithranol

Historical Development of Dithranol Derivatives in Dermatopharmacology

Dithranol (anthralin) has been a cornerstone of topical psoriasis treatment since its first synthesis in 1916 as a stabilized derivative of chrysarobin, a plant-derived anthracene [4] [7]. Early clinical use revealed exceptional efficacy—achieving PASI75 (75% reduction in Psoriasis Area and Severity Index) in 66–82.5% of patients—but was hampered by significant drawbacks: spontaneous oxidation causing skin/clothing staining, instability under light/alkaline conditions, and dose-dependent irritation [1] [6]. These limitations catalyzed four decades of research into structural analogs, aiming to dissociate efficacy from adverse effects.

The 1980s marked a pivotal era with the systematic development of 10-acyl derivatives, where esterification of the C-10 hydroxyl group yielded compounds like 10-acetyl, 10-propionyl, and 10-butyryl dithranol (butantrone) [2] [9]. These modifications demonstrated that increasing acyl chain length correlated with reduced staining and irritation, though at the cost of diminished antipsoriatic potency. For instance, butantrone (10-butyryl) showed comparable efficacy to dithranol at equimolar concentrations (4% vs. 3%) in clinical studies, with significantly less skin staining (p<0.05) [9]. However, its delayed irritation profile (peaking at 6–10 weeks) and potential for Koebner phenomenon underscored unmet needs [9]. Concurrent toxicological studies confirmed that these analogs retained dithranol’s core pharmacodynamics—inhibition of keratinocyte hyperproliferation and mitochondrial respiration—without systemic mutagenicity in vivo [2].

Table 1: Key Milestones in Dithranol Derivative Development

YearDevelopmentSignificance
1876Chrysarobin identified as antipsoriaticPlant-derived precursor demonstrating efficacy in psoriasis
1916Synthesis of dithranol (cignolin)First stable synthetic derivative replacing chrysarobin
1980s10-Acyl analogs (e.g., butantrone)Reduced staining; validated C-10 modification strategy
2024Computational design of 10-acetylsalicyldithranolProdrug integrating salicylic acid for synergistic delivery

Structural Evolution from Anthralin to 10-Acyl Analogues

The molecular evolution of dithranol derivatives centers on optimizing the reactive anthrone core, specifically the C-10 position, which governs both therapeutic and destabilizing oxidative pathways. Dithranol’s instability arises from oxidation at C-10, generating pro-inflammatory danthrone and bianthrone quinones responsible for staining [7] [8]. Acylation at this site through ester bonds creates electron-withdrawing effects that:

  • Suppress oxidation: By reducing electron density at C-10, acyl derivatives resist dimerization and quinone formation.
  • Modulate lipophilicity: Shorter chains (acetyl) maintain potency, while longer chains (butyryl) enhance stability but reduce epidermal penetration [3] [9].

Synthetic routes to 10-acyl analogs involve Schotten-Baumann acylation: Dithranol dissolved in anhydrous toluene/pyridine reacts with acyl chlorides (e.g., acetyl chloride) under controlled temperatures (0–5°C) to prevent diacylation [8]. Subsequent crystallization yields high-purity derivatives:

Dithranol + R-COCl → 10-Acyl-dithranol (R = acetyl, propionyl, butyryl)  

The introduction of salicylic acid integration represents a paradigm shift beyond simple acyl groups. Salicylic acid, a keratolytic agent, has long been formulated with dithranol to enhance penetration and stability [6] [7]. 10-Acetylsalicyldithranol innovatively conjugates salicylic acid directly to the anthrone core via an ester bond, creating a single-molecule prodrug that merges complementary mechanisms.

Table 2: Structural and Functional Comparison of Dithranol Analogs

CompoundC-10 ModificationKey AdvantagesLimitations
Dithranol-OHGold-standard efficacy (PASI75: 66–82.5%)Severe staining; instability; irritation
10-Acetyl dithranol-OCOCH₃Moderate stability; retains potencyPartial staining; requires salicylic acid
Butantrone-OCO(CH₂)₂CH₃Minimal staining; good stabilityDelayed irritation; lower potency
10-Acetylsalicyldithranol-OCOC₆H₄COOHDual-action prodrug; enzyme-activatedUnder clinical validation

Rationale for 10-Acetylsalicyldithranol Synthesis

The design of 10-acetylsalicyldithranol emerged from converging insights: (1) the pharmacological synergy of dithranol and salicylic acid, and (2) the need for targeted activation to minimize off-target effects. Salicylic acid enhances dithranol efficacy by normalizing epidermal hyperproliferation through keratolysis and downregulating DEFB4A/S100A7 antimicrobial peptides overexpressed in psoriatic plaques [1] [7]. However, co-formulations suffer from physical incompatibility and divergent pharmacokinetics.

This prodrug strategically addresses these issues via:

  • Esterase-Activated Delivery: The ester bond linking salicylic acid to dithranol’s C-10 is hydrolyzed by epidermal esterases, releasing both agents in situ at a 1:1 stoichiometric ratio [7]. Computational studies confirm bond lability (hydrolysis energy: ≈20–25 kcal/mol) favoring enzymatic cleavage over spontaneous oxidation [7].
  • Mitochondrial Targeting: Molecular modeling reveals that the prodrug’s oxidized form (anthraquinone) penetrates keratinocyte mitochondria, inducing ROS generation that suppresses NLRP3 inflammasome activation—a pathway implicated in IL-1β/IL-36-driven psoriatic inflammation [1] [7].
  • Stability Optimization: Unlike dithranol, the prodrug’s electron-deficient C-10 ester bond resists air oxidation, reducing pre-application degradation. Quantum mechanical calculations (DFT/B3LYP) predict a 40% reduction in oxidation susceptibility compared to dithranol [7].

Table 3: Synthesis and Activation Pathways for Key Dithranol Derivatives

CompoundSynthetic ReagentActivation MechanismBioactive Components Released
10-Acetyl dithranolAcetyl chlorideEster hydrolysis (chemical/enzymatic)Dithranol + Acetic acid
ButantroneButyryl chlorideSlow ester hydrolysisDithranol + Butyric acid
10-AcetylsalicyldithranolSalicylyl chlorideTargeted esterase hydrolysis in epidermisDithranol + Salicylic acid

Molecular Design Validation: In silico ADME studies predict superior skin permeation (LogP: 3.8 vs. dithranol’s 2.9) due to balanced lipophilicity/hydrophilicity [7]. Nanosponge-hydrogel delivery systems further enhance this, showing 2.3-fold higher epidermal retention in mouse models than conventional ointments [10]. This targeted release mitigates collateral damage to healthy keratinocytes, addressing a core limitation of classical dithranol therapy.

Concluding Remarks

10-Acetylsalicyldithranol exemplifies rational drug design in dermatopharmacology, transforming a century-old agent into a modern, target-activated prodrug. By integrating the complementary actions of dithranol and salicylic acid into a single molecule, it promises enhanced stability, reduced off-target effects, and synergistic efficacy—positioning it as a next-generation topical therapy for psoriasis.

Properties

CAS Number

128864-32-4

Product Name

10-Acetylsalicyldithranol

IUPAC Name

[2-(4,5-dihydroxy-10-oxo-9H-anthracene-9-carbonyl)phenyl] acetate

Molecular Formula

C23H16O6

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C23H16O6/c1-12(24)29-18-11-3-2-6-13(18)22(27)19-14-7-4-9-16(25)20(14)23(28)21-15(19)8-5-10-17(21)26/h2-11,19,25-26H,1H3

InChI Key

AKCGRQGFZVKXMY-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O

Synonyms

10-acetylsalicyldithranol

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.